molecular formula C8H8N2O3 B2747025 Picolinoylglycine CAS No. 5616-29-5

Picolinoylglycine

Cat. No. B2747025
CAS RN: 5616-29-5
M. Wt: 180.163
InChI Key: MNYZGNSHBPLAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Picolinoylglycine belongs to the class of organic compounds known as N-acyl-alpha amino acids . It has a molecular formula of C8H8N2O3 . The average mass is 180.161 Da and the monoisotopic mass is 180.053497 Da .


Synthesis Analysis

The synthesis of this compound might involve the use of a picoloyl protecting group, which has been found to be a versatile protecting group in carbohydrate chemistry . It can be used for stereocontrolling glycosylations via an H-bond-mediated Aglycone Delivery (HAD) method .


Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C8H8N2O3 . The molecular weight is approximately 180.161 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that chemical reactions in micro- and nano-droplets can be dramatically accelerated . This could potentially apply to reactions involving this compound.


Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H8N2O3, an average mass of 180.161 Da, and a monoisotopic mass of 180.053497 Da . Further physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Chromium Picolinate Supplementation in Diabetes

  • Chromium picolinate (CrPic), a nutritional supplement, is shown to have beneficial effects on glycemic control in diabetes. It has been observed to reduce blood glucose, insulin, cholesterol, and triglyceride levels, and reduce requirements for hypoglycemic medication (Broadhurst & Domenico, 2006).

Phenotype and Response to Chromium Supplementation

  • Studies suggest that the phenotype of subjects with type 2 diabetes mellitus may determine their clinical response to chromium supplementation. The baseline insulin sensitivity was found to be significantly associated with the clinical response to chromium (Wang et al., 2007).

Synthesis of Unnatural α-Amino Acid Derivatives

  • Research into the synthesis of unnatural α-amino acid derivatives, including those involving picolinamide as a directing group, shows applications in medicinal chemistry. These reactions provide access to a variety of phenyl-based amino acid derivatives (Zeng, Nukeyeva, Wang, & Jiang, 2018).

Drug Targeting to the Brain

  • Picolinic acid (PA) has been studied for its potential in drug targeting to the brain, particularly its transport along the olfactory pathways. This research is significant for understanding how drugs that have limited ability to pass the blood-brain barrier can be delivered to the brain (Bergström et al., 2002).

Complex Formation with Picolinic Acid and Amino Acids

  • Studies on the mixed-ligand complex formation of nickel(II) with picolinic acid and amino acids like glycine and proline provide insights into biochemical interactions and stability of these complexes (Martínez et al., 2016).

Methylcobalamin and Folinic Acid Treatment on Glutathione Redox Status

  • Research on the efficacy of methylcobalamin and folinic acid treatment has shown significant improvements in transmethylation metabolites and glutathione redox status, suggesting clinical benefits in certain conditions like autism (James et al., 2009).

Chromium Picolinate and Biotin Supplementation

  • The combination of chromium picolinate and biotin has shown improvement in glycemic management and lipid measurements in diabetes, indicating its potential as an adjunctive nutritional therapy (Singer & Geohas, 2006).

Future Directions

Picolinoylglycine has been identified as a potential biomarker for ROP . This suggests that future research could focus on further investigating its role in this and potentially other diseases.

properties

IUPAC Name

2-(pyridine-2-carbonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-3-1-2-4-9-6/h1-4H,5H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYZGNSHBPLAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5616-29-5
Record name 2-[(pyridin-2-yl)formamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.